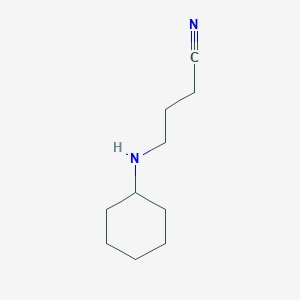

4-(Cyclohexylamino)butanenitrile

Description

4-(Cyclohexylamino)butanenitrile is a nitrile derivative featuring a cyclohexylamino group (a secondary amine bound to a cyclohexyl ring) attached to a four-carbon aliphatic chain terminating in a nitrile group. Nitriles like this are valued for their reactivity, enabling transformations into amines, carboxylic acids, or heterocycles. The cyclohexyl group may enhance lipophilicity, influencing bioavailability or material properties .

Properties

IUPAC Name |

4-(cyclohexylamino)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTGYWXMTBKOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclohexylamino)butanenitrile can be synthesized through various methods. One common approach involves the reaction of 4-chlorobutanenitrile with cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 4-(Cyclohexylamino)butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)butanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylamino)butanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The cyclohexylamino group may also interact with biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structurally related butanenitrile derivatives, emphasizing functional group variations, applications, and safety profiles.

4-(trans-4-Pentylcyclohexyl)benzonitrile

- Structure : A benzonitrile core with a trans-4-pentylcyclohexyl substituent (C₁₈H₂₅N) .

- Applications : Widely used in liquid crystal displays (LCDs) as part of the PCH (phenylcyclohexyl) series. Its trans configuration ensures optimal mesophase stability and dielectric anisotropy .

- Safety : Compliant with REACH and CLP regulations, indicating standardized handling protocols for industrial use .

4-(2-oxocyclohexyl)butanenitrile

- Structure: Butanenitrile with a 2-oxocyclohexyl group (C₁₀H₁₅NO) .

- Applications : Likely employed in organic synthesis due to the ketone group’s reactivity. The nitrile moiety may serve as a precursor for amines or acids.

4-[Dimethoxy(phenyl)silyl]butanenitrile

- Applications : Market analyses highlight its use in specialty materials, such as silicone-based polymers or coupling agents in electronics and coatings .

- Production : Global production capacity and profitability metrics (2020–2025) indicate growing industrial demand .

4-((1S,3R,4S)-3-ethyl-4-(pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)butanenitrile

- Structure : A complex heterocyclic derivative with stereochemical specificity (1S,3R,4S) .

- Applications : Patented as a pharmaceutical intermediate or active ingredient, likely targeting kinase inhibition or neurological pathways due to the fused triazolo-pyrazine moiety .

- Safety : Patent documentation emphasizes controlled synthesis and purification, implying stringent regulatory oversight .

Comparative Data Table

Key Findings and Insights

- Structural Impact: The cyclohexyl group’s substitution pattern (e.g., pentyl in PCH5 vs. amino in the target compound) dictates applications, from LCDs to drug design .

- Functional Group Reactivity : Ketones (2-oxo) increase toxicity and reactivity, whereas silyl groups enhance material compatibility .

- Regulatory Landscape : Compliance varies significantly, with industrial compounds adhering to REACH/CLP, while pharmaceuticals require patent-driven quality control .

Biological Activity

4-(Cyclohexylamino)butanenitrile (CAS No. 1020957-41-8) is a chemical compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 4-(Cyclohexylamino)butanenitrile

- Molecular Formula : C10H16N2

- Molecular Weight : 168.25 g/mol

The compound features a cyclohexyl group attached to an amino group, which is further linked to a butanenitrile moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of 4-(Cyclohexylamino)butanenitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as a ligand, modulating receptor activity or influencing enzymatic pathways. The specific mechanisms are still under investigation but may involve:

- Receptor Binding : Potential interaction with neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic processes, leading to altered cellular responses.

Biological Activity Overview

Research indicates that 4-(Cyclohexylamino)butanenitrile exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Cytotoxic Effects : Investigations into its cytotoxicity have shown promise in cancer cell lines.

- Neuroprotective Properties : Potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 4-(Cyclohexylamino)butanenitrile against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of 4-(Cyclohexylamino)butanenitrile on human cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

The IC50 values suggest that the compound has moderate cytotoxicity, warranting further investigation for potential use in cancer therapy.

Neuroprotective Effects

Research into the neuroprotective effects of 4-(Cyclohexylamino)butanenitrile revealed its potential to reduce oxidative stress in neuronal cells. A study demonstrated that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels, suggesting protective effects against neurodegeneration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.